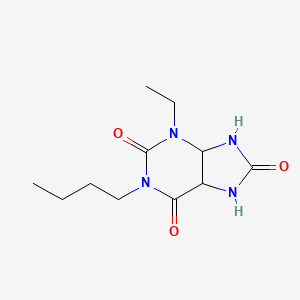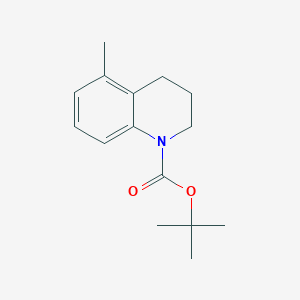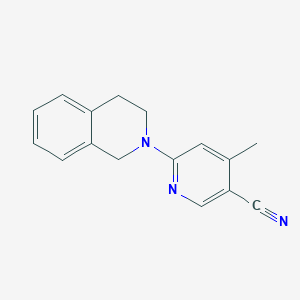
Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with oxazole-2-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using chromatographic techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a suitable candidate for probing biological pathways and interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used in the design and synthesis of new drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: The compound’s versatility also extends to industrial applications, where it can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the azetidine ring provides conformational rigidity, enhancing binding affinity and specificity . The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound shares the azetidine ring but lacks the oxazole moiety, making it less versatile in certain applications.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate:
Uniqueness: Tert-butyl 3-((oxazol-2-ylmethyl)amino)azetidine-1-carboxylate is unique due to the presence of both the azetidine and oxazole rings. This dual functionality provides a broader range of reactivity and applications compared to similar compounds. Its ability to participate in diverse chemical reactions and its potential in various fields of research make it a valuable compound for scientific exploration .
Properties
CAS No. |
1398504-19-2 |
|---|---|
Molecular Formula |
C12H19N3O3 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(1,3-oxazol-2-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)15-7-9(8-15)14-6-10-13-4-5-17-10/h4-5,9,14H,6-8H2,1-3H3 |
InChI Key |
UGIVYIOPWWPJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)





![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)





